molecular formula C14H17BrN4OS B7078773 (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

(2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B7078773
M. Wt: 369.28 g/mol
InChI Key: ZSRGEZFDKXVIQF-UHFFFAOYSA-N
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Description

The compound (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic molecule that features a thiophene ring substituted with a bromine atom and a methyl group, linked to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the subsequent coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination of the thiophene ring.

    Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.

    Bases (e.g., NaOH, K2CO3): Used in nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a variety of aryl-substituted thiophenes, while substitution reactions can introduce functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology and Medicine

In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors .

Mechanism of Action

The biological activity of (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is primarily due to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone apart is its combined structural features, which confer unique reactivity and biological activity.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research

Properties

IUPAC Name

(2-bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4OS/c1-10-6-12(13(15)21-10)14(20)18-4-2-11(3-5-18)7-19-9-16-8-17-19/h6,8-9,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRGEZFDKXVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(=O)N2CCC(CC2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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